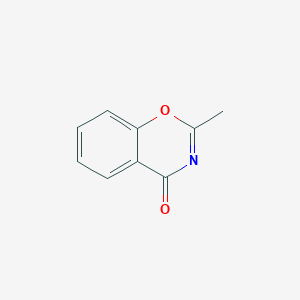

4H-1,3-Benzoxazin-4-one, 2-methyl-

Description

Contextualization within the Benzoxazinone (B8607429) Class of N,O-Fused Heterocycles

Benzoxazinones are a class of bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to an oxazine (B8389632) ring. mdpi.com This fusion of a nitrogen- and oxygen-containing ring to an aromatic core gives rise to a variety of isomers with distinct chemical and physical properties. mdpi.comnih.gov The 1,3-benzoxazin-4-one framework, specifically, is a prominent member of this family, characterized by the nitrogen and oxygen atoms at positions 1 and 3 and a carbonyl group at position 4 of the oxazine ring. mdpi.com These compounds are recognized for their utility in various fields, including medicinal chemistry, materials science, and agrochemicals. mdpi.com

The presence of the N,O-fused heterocyclic skeleton makes benzoxazinones valuable synthons in organic synthesis. mdpi.com They serve as precursors for a wide range of other heterocyclic systems and are known to be present in numerous natural products and pharmaceutical compounds. nih.gov

Isomeric Considerations and Specificity of 4H-1,3-Benzoxazin-4-one

The broader class of benzoxazinones includes several structural isomers depending on the relative positions of the heteroatoms and the carbonyl group. Key isomers include 1,3-benzoxazin-4-ones, 1,4-benzoxazin-2-ones, and 1,4-benzoxazin-3-ones. mdpi.comnih.gov Furthermore, within the 1,3-benzoxazin-4-one subclass, there are two main congeners: 4H-benzo[d] chemicalbook.comchemicalbook.comoxazin-4-ones and 4H-benzo[e] chemicalbook.comchemicalbook.comoxazin-4-ones. nih.gov

The focus of this article, 2-methyl-4H-1,3-benzoxazin-4-one, is a specific derivative of the 4H-benzo[d] chemicalbook.comchemicalbook.comoxazin-4-one structure. Its defining feature is the methyl group substituent at the 2-position of the oxazine ring. This particular substitution pattern influences the reactivity and potential applications of the molecule.

| Property | Value |

| IUPAC Name | 2-methyl-4H-3,1-benzoxazin-4-one |

| CAS Number | 525-76-8 |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Melting Point | 79-82 °C |

Historical Development and Evolution of Benzoxazinone Chemistry Research

The synthesis of benzoxazinones has been a topic of interest for over a century. Early methods for preparing 2-aryl-4H-1,3-benzoxazin-4-ones involved the reaction of anthranilic acids with aroyl chlorides. nih.gov A foundational method for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one involves the reaction of anthranilic acid with an excess of acetic anhydride (B1165640), a process that can be achieved through refluxing. chemicalbook.comchemicalbook.comuomosul.edu.iq

Over the years, research has expanded to include a variety of synthetic strategies. These include cascade annulations, oxidative condensations, cross-dehydrogenative couplings, and transition-metal-catalyzed reactions. nih.gov For instance, copper-catalyzed and palladium-catalyzed methods have been developed for the synthesis of 4H-3,1-benzoxazin-4-one derivatives. organic-chemistry.org The continuous development of new synthetic routes highlights the ongoing importance of this class of compounds in organic chemistry.

Significance of the 4H-1,3-Benzoxazin-4-one, 2-methyl- Scaffold in Synthetic Chemistry

The 2-methyl-4H-1,3-benzoxazin-4-one scaffold is a versatile building block in organic synthesis. Its reactivity allows for its transformation into other important heterocyclic structures, most notably quinazolinones. researchgate.netresearchgate.net The reaction of 2-methyl-4H-3,1-benzoxazin-4-one with hydrazine (B178648) hydrate (B1144303), for example, yields 3-amino-2-methylquinazolin-4(3H)-one, a key intermediate for the synthesis of various bioactive molecules. researchgate.net

The mechanism of this transformation typically involves the nucleophilic attack of an amine on the carbonyl carbon of the benzoxazinone ring, leading to ring opening. Subsequent cyclization and elimination of a water molecule result in the formation of the quinazolinone ring system. researchgate.net This reactivity underscores the importance of 2-methyl-4H-1,3-benzoxazin-4-one as a reactive intermediate in the synthesis of a diverse array of heterocyclic compounds. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

54789-69-4 |

|---|---|

Molecular Formula |

C9H7NO2 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-methyl-1,3-benzoxazin-4-one |

InChI |

InChI=1S/C9H7NO2/c1-6-10-9(11)7-4-2-3-5-8(7)12-6/h2-5H,1H3 |

InChI Key |

PUJVUAVCIBLBSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=O)C2=CC=CC=C2O1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4h 1,3 Benzoxazin 4 One, 2 Methyl and Analogues

Established Synthetic Pathways and Refinements

Traditional methods for the synthesis of 2-methyl-4H-1,3-benzoxazin-4-one have primarily relied on the manipulation of anthranilic acid and its derivatives. These pathways are well-documented and have undergone several refinements to improve yields and reaction conditions.

Cyclization Reactions of Anthranilic Acid Derivatives

The cyclization of anthranilic acid is a cornerstone of benzoxazinone (B8607429) synthesis. This approach involves the formation of the oxazinone ring through the reaction of the amino and carboxylic acid functionalities of anthranilic acid with a suitable two-carbon unit.

A prevalent and straightforward method for synthesizing 2-methyl-4H-1,3-benzoxazin-4-one involves the thermal cyclization of anthranilic acid with acetic anhydride (B1165640). chemicalbook.comresearchgate.netuomosul.edu.iq Heating anthranilic acid with an excess of acetic anhydride leads to the formation of the target molecule. chemicalbook.comuomosul.edu.iq The reaction is often carried out under reflux conditions, and the excess acetic anhydride can be removed under vacuum to yield the product. chemicalbook.com In some procedures, the reaction is heated to around 130°C for several hours. chemicalbook.com This method is valued for its simplicity and often provides high yields of the desired benzoxazinone. chemicalbook.com

For instance, a common laboratory preparation involves refluxing anthranilic acid with acetic anhydride for a specified period, followed by removal of the excess reagent to obtain 2-methyl-4H-3,1-benzoxazin-4-one, which can then be used in subsequent reactions, such as the synthesis of quinazolinone derivatives. researchgate.nettandfonline.com

📄 Table 1: Thermal Cyclization of Anthranilic Acid with Acetic Anhydride

| Reactant | Reagent | Conditions | Product | Yield | Reference |

| Anthranilic acid | Acetic anhydride (excess) | Reflux, 35-40 °C, 50-55 min | 2-Methyl-4H-3,1-benzoxazin-4-one | - | chemicalbook.com |

| Anthranilic acid | Acetic anhydride (excess) | Reflux, 130 °C, 3 h | 2-Methyl-4H-3,1-benzoxazin-4-one | 100% (oily product) | chemicalbook.com |

| Anthranilic acid | Acetic anhydride | Reflux, 4 h | 2-Methyl-4H-benzoxazin-4-one | - | tandfonline.com |

The reaction of anthranilic acid with acid chlorides or orthoesters provides another versatile route to 2-substituted-4H-1,3-benzoxazin-4-ones. When anthranilic acid is treated with two equivalents of an acid chloride, such as benzoyl chloride, in a pyridine (B92270) solution, the corresponding 2-aryl-3,1-benzoxazin-4-one is formed in high yield. uomosul.edu.iqrsc.org The proposed mechanism involves the acylation of both the amino and carboxylic acid groups, followed by the loss of a molecule of acid to facilitate cyclization. uomosul.edu.iq

Alternatively, the condensation of anthranilic acids with orthoesters, such as triethyl orthoacetate, can yield 2-methyl-4H-1,3-benzoxazin-4-ones. nih.gov This reaction can be performed under both thermal and microwave conditions. nih.gov The process is thought to proceed through the formation of a stabilized carbocation from the orthoester, which is then attacked by the amino group of anthranilic acid, leading to cyclization and subsequent elimination of ethanol (B145695) to form the final product. nih.gov However, in some cases, particularly with electron-withdrawing groups on the anthranilic acid ring, the reaction may stop at the dihydro intermediate. nih.govnih.gov

Cyclodehydration of N-Acylanthranilic Acids

The cyclodehydration of N-acylanthranilic acids is another established method for the synthesis of 2-substituted benzoxazinones. uomosul.edu.iq This two-step process begins with the acylation of anthranilic acid to form an N-acylanthranilic acid intermediate. webassign.net Subsequent treatment of this intermediate with a dehydrating agent, such as acetic anhydride, induces cyclization to the desired benzoxazinone. uomosul.edu.iq

More recently, milder and more efficient cyclodehydrating agents have been explored. For instance, a mixture of cyanuric chloride and N,N-dimethylformamide (DMF) has been shown to be an effective reagent for the one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives from N-acylanthranilic acids at room temperature. researchgate.netresearchgate.netnih.gov This method offers the advantages of mild reaction conditions, simplified workup, and high yields. researchgate.netnih.gov The reaction proceeds through the formation of an iminium cation from cyanuric chloride and DMF, which acts as the cyclizing agent. researchgate.netnih.gov

📄 Table 2: Cyclodehydration of N-Acylanthranilic Acids

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| N-Acyl anthranilic acids | Acetic anhydride | Reflux | 2–Substituted benzoxazinones | - | uomosul.edu.iq |

| N-Benzoyl- and N-Acylanthranilic Acids | Cyanuric chloride/DMF | Room temperature | 2-Substituted 4H-3,1-benzoxazin-4-one derivatives | High | researchgate.netresearchgate.netnih.gov |

| N-phthaloylglycine and anthranilic acid | Cyanuric chloride | - | 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one | 60% | nih.gov |

Innovative Catalytic and Green Chemistry Approaches

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of catalytic and green chemistry approaches for the synthesis of 2-methyl-4H-1,3-benzoxazin-4-one and its analogues.

Transition-Metal-Catalyzed Synthesis

Transition-metal catalysis has emerged as a powerful tool for the construction of heterocyclic systems. Several palladium- and copper-catalyzed methods have been developed for the synthesis of benzoxazinone derivatives.

One notable example is the palladium-catalyzed carbonylative synthesis of 2-alkylbenzoxazinones from 2-bromoanilines and acid anhydrides. researchgate.net Another approach involves a palladium-catalyzed intramolecular controllable C-H activation of N-alkyl-N-arylanthranilic acids to produce 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. nih.gov

Copper-catalyzed reactions have also been employed. For instance, a CuCl-catalyzed decarboxylative coupling has been reported for the synthesis of 2-substituted-4H-benzo[d] researchgate.netnih.govoxazin-4-ones. nih.gov Furthermore, a transition-metal-catalyzed decarboxylative intramolecular cyclization of N-benzoyl benzoxazinones has been developed to synthesize tetra-substituted trifluoromethyl-3,1-benzoxazines, demonstrating the versatility of this catalytic strategy. nih.gov

Gold-catalyzed heteroannulation of anthranilic acids with alkynes has also been reported as a method to access 3,1-benzoxazin-4-ones. nih.gov These catalytic methods often offer high efficiency and selectivity under milder reaction conditions compared to traditional approaches.

📄 Table 3: Transition-Metal-Catalyzed Synthesis of Benzoxazinone Derivatives

| Catalyst | Reactants | Product | Reference |

| Palladium | 2-Bromoanilines and Acid Anhydrides | 2-Alkylbenzoxazinones | researchgate.net |

| Palladium | N-alkyl-N-arylanthranilic acids | 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones | nih.gov |

| Copper(I) Chloride | - | 2-substituted-4H-benzo[d] researchgate.netnih.govoxazin-4-ones | nih.gov |

| Copper | N-benzoyl benzoxazinones | Tetra‐substituted trifluoromethyl‐3,1‐benzoxazines | nih.gov |

| Gold | Anthranilic acids and alkynes | 3,1-benzoxazin-4-ones | nih.gov |

Palladium-Catalyzed Carbonylation-Cyclization Sequences

Palladium-catalyzed reactions are among the most versatile methods for the synthesis of 4H-1,3-benzoxazin-4-ones. These reactions typically involve the formation of a C-N and a C-O bond in a single synthetic operation, often through a carbonylative cyclization pathway.

One approach involves the palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides. nih.gov Another strategy utilizes the carbonylation of N-(o-bromoaryl)amides with paraformaldehyde serving as the carbonyl source, which is advantageous due to its low cost, stability, and ease of handling. nih.gov Furthermore, the palladium-catalyzed aerobic oxidative cyclization of o-aminophenols with isocyanides provides access to 2-aminobenzoxazines and related heterocycles. nih.gov A highly regio- and stereoselective 6-exo-dig cyclization of N-acyl-o-alkynylanilines has been achieved using a Pd(OAc)₂ catalyst with acetic acid as an additive, yielding 4-alkylidene-4H-3,1-benzoxazines. mdpi.com

In a one-pot synthesis, 2-substituted quinazolin-4(3H)-ones, which are structurally related to benzoxazinones, can be prepared from o-nitrobenzamides and alcohols via a palladium-catalyzed hydrogen transfer process. This cascade reaction involves alcohol oxidation, nitro reduction, condensation, and dehydrogenation without the need for external reducing or oxidizing agents. nih.gov

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| o-Iodoanilines, Acid chlorides | Pd catalyst | 4H-Benzo[d] nih.govcapes.gov.broxazin-4-ones | Good yields | nih.gov |

| N-(o-Bromoaryl)amides, Paraformaldehyde | Pd catalyst | Substituted benzoxazinones | Not specified | nih.gov |

| o-Aminophenols, Isocyanides | Pd catalyst, Air | 2-Aminobenzoxazines | Moderate to excellent | nih.gov |

| N-Acyl-o-alkynylanilines | Pd(OAc)₂, Acetic acid | 4-Alkylidene-4H-3,1-benzoxazines | Not specified | mdpi.com |

C-H Bond Functionalization Methodologies (e.g., ortho-C-H Acylation, Halogenation, Olefination)

Direct C-H bond functionalization has become a cornerstone of modern organic synthesis, offering an atom- and step-economical approach to the modification of organic molecules. For the 4H-1,3-benzoxazin-4-one scaffold, the endocyclic nitrogen atom can act as a directing group to guide the functionalization of specific C-H bonds, typically at the ortho-position of a substituent at the 2-position. mdpi.com

Palladium catalysis has been successfully employed for the ortho-C-H halogenation of 2-aryl-4H-benzo[d] nih.govcapes.gov.broxazin-4-ones. This method demonstrates high regioselectivity and a broad substrate scope, affording halogenated products in moderate to good yields. chemicalbook.comnih.gov Similarly, palladium-catalyzed olefination of 2-arylbenzo[d]oxazin-4-ones has been achieved, providing a route to vinyl-substituted derivatives. mdpi.com

| Reaction Type | Starting Material | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| ortho-Halogenation | 2-Aryl-4H-benzo[d] nih.govcapes.gov.broxazin-4-ones | Pd catalyst | ortho-Halogenated 2-arylbenzoxazinones | chemicalbook.comnih.gov |

| Olefination | 2-Arylbenzo[d]oxazin-4-ones | Pd catalyst | Olefinated-benzo[d]oxazin-4-ones | mdpi.com |

Ruthenium(II)-Catalyzed C-H Thiolation

Ruthenium catalysts have shown remarkable activity in a variety of C-H functionalization reactions. capes.gov.br A notable application in the context of benzoxazinone synthesis is the direct ortho-C-H thiolation of 2-arylbenzoxazinones. This transformation is achieved using a Ru(II)-phosphine catalytic system in the presence of a silver additive, with diaryl disulfides serving as the thiolating agent. The methodology has been generalized for a range of substituted benzoxazinones and disulfides. This reaction proceeds with high selectivity for the ortho-position, driven by the directing effect of the benzoxazinone nitrogen. asianpubs.org

| Starting Material | Catalyst/Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| 2-Arylbenzoxazinone, Diaryl disulfide | Ru(II)-phosphine complex, Ag additive | ortho-Thiolated 2-arylbenzoxazinone | High regioselectivity for ortho-thiolation | asianpubs.org |

Rhodium(III)-Catalyzed Direct Ortho-C-H Carbonylation

Rhodium catalysts, particularly those in the +3 oxidation state, have proven effective for the directed C-H activation and subsequent functionalization of various aromatic compounds. While direct rhodium-catalyzed ortho-C-H carbonylation to form the 4H-1,3-benzoxazin-4-one ring is not extensively documented, related transformations highlight the potential of this approach. For instance, an efficient rhodium(III)-catalyzed oxidative carbonylation of benzamides via C-H/N-H activation has been developed to synthesize phthalimides. nih.govnih.govnih.govnih.gov This reaction proceeds with a preference for electron-rich aromatic amides and tolerates a variety of functional groups. nih.govnih.govnih.gov

More directly relevant is the rhodium(III)-catalyzed oxidative cross-coupling of benzoxazinones with unactivated styrenes, which proceeds via C-H activation to furnish vinylarene scaffolds with high yields and excellent regio- and chemo-selectivity. libretexts.org Additionally, a rhodium(I)-catalyzed, amino-group-assisted C-H carboxylation of 2-arylanilines with CO₂ has been developed to produce phenanthridinones. chemicalbook.com These examples underscore the potential of rhodium catalysis for the C-H functionalization of substrates that could lead to benzoxazinone structures.

Iron-Catalyzed Oxidative sp3 Carbon–Hydrogen Bond Functionalization

The use of earth-abundant and environmentally benign iron catalysts is a growing area in organic synthesis. Iron-catalyzed C-H functionalization reactions represent a cost-effective and sustainable alternative to methods employing precious metals. tandfonline.com A notable example is the iron-catalyzed oxidative sp3 carbon-hydrogen bond functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones. uomosul.edu.iq This reaction allows for the construction of C(sp³)–C(sp²) bonds under mild conditions. uomosul.edu.iqrsc.org

Iron catalysis has also been utilized in cross-dehydrogenative coupling reactions for the synthesis of α,β-unsaturated ketones via C(sp³)–H functionalization of acetophenones and methylarenes. While not directly yielding the 2-methyl-4H-1,3-benzoxazin-4-one core, these methods demonstrate the capability of iron catalysts to activate C-H bonds in related systems, suggesting their potential for the synthesis and functionalization of benzoxazinone derivatives.

Oxidative Condensations and Cross-Dehydrogenative Coupling Strategies

Oxidative condensations and cross-dehydrogenative coupling (CDC) reactions have emerged as powerful strategies for the formation of C-C and C-heteroatom bonds directly from C-H bonds, often with the loss of only a molecule of hydrogen. These methods are highly atom-economical and can provide access to complex molecules from simple precursors.

An efficient iodine-catalyzed intramolecular cross-dehydrogenative C–O coupling has been developed for the synthesis of substituted benzoxazinones in good to excellent yields. This metal-free process involves the activation of a C-H bond adjacent to a nitrogen atom. capes.gov.br Another approach utilizes a silver-catalyzed cross-dehydrogenative coupling of benzoxazin-2-ones with resorcinol (B1680541) under ambient conditions, using ammonium (B1175870) persulfate as the oxidant. mdpi.com

Furthermore, a novel method for C(sp³)–C(sp³) oxidative dehydrogenative coupling of 1,4-benzoxazin-2-ones with malonate derivatives has been developed under ball-milling conditions. This solvent-free reaction uses FeCl₂·2H₂O as the catalyst and DDQ as the oxidant, providing the target products in high yields.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained widespread acceptance as a valuable tool for accelerating chemical reactions. The use of microwave irradiation can lead to significantly reduced reaction times, improved yields, and enhanced product purity compared to conventional heating methods. uomosul.edu.iq

A facile one-pot microwave-assisted protocol has been developed for the synthesis of 4H-benzo nih.govcapes.gov.broxazin-4-ones from isatoic anhydrides and acetic anhydride over a basic alumina (B75360) support. The reaction of anthranilic acid with orthoesters under microwave conditions has also been investigated for the synthesis of 2-alkyl and 2-aryl-4H-benzo[d] nih.govcapes.gov.broxazin-4-ones. nih.gov Specifically, 2-methyl-4H-3,1-benzoxazin-4-one can be synthesized by heating anthranilic acid with acetic anhydride. asianpubs.org A fast, solvent-free synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones from 2-acylaminobenzoic acids and acetic anhydride under microwave irradiation has also been reported. uomosul.edu.iq

Microwave assistance has also been applied to the regioselective halogenation of 3-phenyl-2H-benzo[b] mdpi.comcapes.gov.broxazin-2-ones, demonstrating the utility of this technology for the functionalization of the benzoxazinone core. The synthesis of various mdpi.comcapes.gov.broxazine (B8389632) derivatives has been achieved through one-pot multicomponent reactions under microwave irradiation, which significantly reduces reaction times and improves yields compared to conventional heating.

| Starting Materials | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Anthranilic acid, Acetic anhydride | Microwave irradiation | 2-Methyl-4H-3,1-benzoxazin-4-one | Not specified | asianpubs.org |

| 2-Acylaminobenzoic acids, Acetic anhydride | Microwave, solvent-free | 2-Substituted 4H-3,1-benzoxazin-4-ones | High yields | uomosul.edu.iq |

| Isatoic anhydrides, Acetic anhydride | Microwave, basic alumina | 4H-Benzo nih.govcapes.gov.broxazin-4-ones | Excellent yields | |

| Anthranilic acids, Orthoesters | Microwave, acetic acid | 2-Alkyl/Aryl-4H-benzo[d] nih.govcapes.gov.broxazin-4-ones | Variable | nih.gov |

Solvent-Free and Deep Eutectic Solvent-Mediated Syntheses

In the quest for greener and more sustainable chemical processes, solvent-free and deep eutectic solvent (DES)-mediated syntheses have emerged as powerful alternatives to traditional solvent-based methods. These approaches often lead to higher yields, shorter reaction times, and simplified work-up procedures.

Solvent-Free Synthesis:

A notable solvent-free method involves the microwave-assisted reaction of anthranilic acid and acetic anhydride. researchgate.net This approach provides a rapid and efficient route to 2-methyl-4H-3,1-benzoxazin-4-one. The use of microwave irradiation accelerates the reaction, significantly reducing the time required compared to conventional heating. researchgate.net

Deep Eutectic Solvent-Mediated Synthesis:

Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. nih.gov They are attractive as green solvents due to their low cost, low toxicity, biodegradability, and recyclability. nih.gov

One example is the use of a choline (B1196258) chloride-urea mixture for the synthesis of benzoxazines derived from cardanol. unisalento.it Another study demonstrates the use of an L-(+)-tartaric acid–choline chloride based DES for the synthesis of bis-quinazolinones from 2-methyl-4H-benzo[d] unisalento.itnih.govoxazin-4-ones under ultrasonic irradiation. nih.gov This method offers good to excellent yields and tolerates a wide range of substrates. nih.gov The DES can be recovered and reused without a significant loss of activity. nih.gov

Table 1: Comparison of Solvent-Free and DES-Mediated Syntheses

| Methodology | Reactants | Catalyst/Medium | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Solvent-Free | Anthranilic acid, Acetic anhydride | Choline Chloride - Thiourea / Sulfuric acid | Microwave irradiation | 2-methyl-quinazoline-4(3H)-one derivatives | High | researchgate.net |

| DES-Mediated | 2-Methyl-4H-benzo[d] unisalento.itnih.govoxazin-4-ones, Diamines | L-(+)-tartaric acid–choline chloride DES | Ultrasonic irradiation, 90°C | bis-quinazolin-4(3H)-ones | Good to Excellent | nih.gov |

| DES-Mediated | Cardanol, Formaldehyde, Primary amines | Choline chloride-urea DES | Not specified | Cardanol-based benzoxazines | High | unisalento.it |

Strategies Utilizing Iminium Cations as Cyclizing Agents

The use of iminium cations as cyclizing agents offers a mild and efficient one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives. nih.gov This strategy involves a cyclodehydration reaction at room temperature, leading to high yields and simplified workup procedures. nih.govresearchgate.net

A mixture of cyanuric chloride and N,N-dimethylformamide (DMF) can generate the Vilsmeier reagent, an iminium cation, which acts as an effective cyclizing agent. nih.govresearchgate.net This method is advantageous as it avoids harsh conditions and minimizes energy consumption. researchgate.net The reaction proceeds through the formation of an N-acylated anthranilic acid intermediate, which then undergoes intramolecular nucleophilic attack to form the benzoxazinone ring. researchgate.net

Table 2: Synthesis of 2-Substituted 4H-3,1-benzoxazin-4-ones using Iminium Cations

| Reactants | Cyclizing Agent | Conditions | Yield | Reference |

|---|---|---|---|---|

| N-Acylanthranilic acids | Cyanuric chloride/DMF | Room temperature | High | nih.govresearchgate.net |

Multi-Component and Domino Reactions for Benzoxazinone Construction

A notable example is the palladium-catalyzed domino carbonylation–cyclization of ortho-iodophenols and cyanamide (B42294) to produce 4H-1,3-benzoxazin-4-ones. nih.govnih.govresearchgate.net This one-step process proceeds in moderate to excellent yields under mild conditions. nih.govnih.govresearchgate.net The reaction has been shown to be versatile, tolerating various substituents on the phenol (B47542) ring and even extending to the more challenging ortho-bromophenols. nih.govnih.gov Furthermore, various carbon monoxide-releasing reagents can be successfully employed in this transformation. nih.gov

Another approach involves the one-pot reaction of anthranilic acids with 2-phenoxyacetyl chlorides in the presence of potassium carbonate to yield 2-phenoxymethyl-4H-3,1-benzoxazin-4-ones. nih.gov

Table 3: Multi-Component and Domino Reactions for Benzoxazinone Synthesis

| Reaction Type | Reactants | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Domino Carbonylation–Cyclization | ortho-Iodophenols, Cyanamide, CO | Palladium | Mild | 4H-1,3-benzoxazin-4-ones | Moderate to Excellent | nih.govnih.govresearchgate.net |

| One-pot N-acylation/Ring Closure | Anthranilic acids, 2-Phenoxyacetyl chlorides | Potassium carbonate | Not specified | 2-Phenoxymethyl-4H-3,1-benzoxazin-4-ones | Not specified | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4h 1,3 Benzoxazin 4 One, 2 Methyl

Ring-Opening Reactions with Nucleophiles

The structure of 2-methyl-4H-1,3-benzoxazin-4-one contains two electrophilic centers susceptible to nucleophilic attack, which can lead to the opening of the heterocyclic ring. This reactivity is a cornerstone of its synthetic utility, allowing for its conversion into other important heterocyclic systems.

Nucleophilic Attack by Nitrogen-Based Reagents

Nitrogen nucleophiles readily react with 2-methyl-4H-1,3-benzoxazin-4-one, typically resulting in a ring-opening and subsequent re-cyclization to form quinazolinone derivatives. This transformation is a common strategy for synthesizing these pharmaceutically relevant scaffolds.

A primary example is the reaction with hydrazine (B178648) hydrate (B1144303). The condensation of 2-methyl-4H-1,3-benzoxazin-4-one with hydrazine hydrate leads to the formation of 3-amino-2-methylquinazolin-4(3H)-one. researchgate.net This intermediate is valuable as it can be further functionalized. For instance, its amino side arm can react with various benzaldehyde (B42025) derivatives to produce a range of substituted benzylidene-based quinazolin-4(3H)-one motifs. researchgate.net

Similarly, reactions with various amines, such as p-phenylenediamine (B122844), yield the corresponding 3-substituted quinazolone derivatives. uomosul.edu.iq The reaction of 2-methyl-4H-1,3-benzoxazin-4-one with p-phenylenediamine specifically affords the 3-(4'-aminophenyl) quinazolone derivative. uomosul.edu.iq Studies have shown that under microwave irradiation and solvent-free conditions, reactions with both aliphatic and aromatic amines can be efficiently catalyzed to produce a variety of 2-methyl-quinazoline-4(3H)-one derivatives. researchgate.net

Table 1: Reaction of 2-methyl-4H-1,3-benzoxazin-4-one with Nitrogen Nucleophiles

| Nucleophile | Product | Reference |

|---|---|---|

| Hydrazine Hydrate | 3-Amino-2-methylquinazolin-4(3H)-one | researchgate.net |

| p-Phenylenediamine | 3-(4'-Aminophenyl) quinazolone | uomosul.edu.iq |

| trans-Cyclohexane-1,4-diamine | 3,3'-((1R,4R)-cyclohexane-1,4-diyl)bis(2-methylquinazolin-4(3H)-one) | researchgate.net |

Reactivity Towards Carbon Nucleophiles (e.g., Grignard Reagents)

The interaction of 2-methyl-4H-1,3-benzoxazin-4-one with potent carbon nucleophiles, such as organometallic reagents, also proceeds via nucleophilic attack and ring-opening. Treating 2-arylbenzoxazinones with organomagnesium (Grignard) or organolithium reagents can afford (o-acetoamido)aryl alcohols and β-keto amides, respectively. This provides a pathway to highly functionalized acyclic structures.

Interactions with Active Methylene (B1212753) Compounds

A significant area of research has been the reaction of 2-methyl-4H-1,3-benzoxazin-4-one with active methylene compounds. researchgate.netrsc.org This reaction serves as a powerful method for synthesizing 3-substituted 4-hydroxyquinolin-2(1H)-ones, which are of considerable biological importance. rsc.orgelectronicsandbooks.com

The general mechanism involves a C-acylation of the active methylene compound by the benzoxazinone (B8607429) under basic conditions. uomosul.edu.iqrsc.org This forms an intermediate which can be isolated and subsequently cyclized to furnish the final quinolinone product. rsc.org The choice of active methylene compound allows for a variety of substituents at the 3-position of the quinolinone ring.

Research has detailed the C-acylation of several active methylene compounds with 2-methyl-3,1-benzoxazin-4-one, followed by cyclization to the corresponding 3-substituted 4-hydroxyquinolin-2(1H)-ones. electronicsandbooks.com

Table 2: Synthesis of 3-Substituted 4-Hydroxyquinolin-2(1H)-ones

| Active Methylene Compound | Intermediate C-Acylation Product | Final Product | Reference |

|---|---|---|---|

| Diethyl Malonate | Diethyl 2-(2-acetamidobenzoyl)malonate | Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | electronicsandbooks.com |

| Ethyl Cyanoacetate | Ethyl 2-acetamido-α-cyanobenzoylacetate | 3-Cyano-4-hydroxyquinolin-2(1H)-one | electronicsandbooks.com |

| Malononitrile | 2-(2-Acetamidobenzoyl)malononitrile | 3-Cyano-4-hydroxyquinolin-2(1H)-one | electronicsandbooks.com |

| Acetylacetone | 3-(2-Acetamidobenzoyl)pentane-2,4-dione | 3-Acetyl-4-hydroxy-2-methylquinoline | electronicsandbooks.com |

| Ethyl Acetoacetate (B1235776) | Ethyl 2-(2-acetamidobenzoyl)acetoacetate | 3-Acetyl-4-hydroxyquinolin-2(1H)-one | electronicsandbooks.com |

Site-Selective C-H Bond Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in modern organic synthesis. The 2-methyl-4H-1,3-benzoxazin-4-one scaffold has been investigated as a substrate for such reactions.

Ortho-Functionalization of the Aromatic Ring

The benzoxazinone core can act as a directing group, facilitating the functionalization of the C-H bond at the position ortho to the ring nitrogen. This strategy avoids the need for pre-functionalized substrates, which is often a strenuous task. mdpi.com

One example of this is the direct ortho-C-H thiolation of a 2-arylbenzoxazinone. This reaction can be achieved using a diaryl disulfide in the presence of a Ru(II)-phosphine catalytic system and a silver-based additive.

Functionalization of sp3 Hybridized Carbon Centers

The functionalization of the sp3 hybridized C-H bonds of the 2-methyl group presents a synthetic challenge. While direct functionalization of the methyl group on the pre-formed 2-methyl-4H-1,3-benzoxazin-4-one is not widely reported, related intramolecular C-H activation strategies have been developed to access similar structures. For instance, an oxidant-controlled intramolecular C-H activation strategy has been used to access 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. mdpi.com Another approach involves the α-functionalization of the sp3 C-H bond of N-alkyl-N-aryl anthranilic acids, mediated by N-iodosuccinimide (NIS), which leads to the formation of 1,2-dihydro-benzoxazin-4-ones via oxidative C-O bond formation. mdpi.com

Proposed Reaction Mechanisms and Intermediates

The transformations involving 2-methyl-4H-1,3-benzoxazin-4-one proceed through various mechanisms, often dictated by the reagents and reaction conditions. These pathways can involve radical species, organometallic complexes, and charged intermediates.

While ionic pathways are more commonly documented for benzoxazinone reactions, radical-mediated mechanisms have also been proposed, particularly in the synthesis of halogenated derivatives. For instance, the synthesis of bromobenzoxazines can be achieved through a bromination/cyclization of olefinic amides mediated by iron(III) bromide (FeBr₃). Preliminary mechanistic studies of this type of reaction suggest the involvement of a free radical pathway, with air serving as the terminal oxidant.

Palladium catalysts are extensively used for the synthesis and functionalization of benzoxazinone structures. These reactions typically proceed through a catalytic cycle involving changes in the oxidation state of the palladium center, most commonly between Pd(0) and Pd(II), although Pd(II)/Pd(IV) cycles are also possible.

A general palladium-catalyzed cycle for cross-coupling reactions, such as the Hirao reaction, can be illustrative. mdpi.com The cycle often begins with the oxidative addition of a substrate (e.g., an aryl halide) to a Pd(0) complex, forming a Pd(II) species. mdpi.com This is followed by ligand exchange and subsequent reductive elimination, which forms the C-C or C-heteroatom bond and regenerates the active Pd(0) catalyst. mdpi.com

In the context of benzoxazinone synthesis, palladium-catalyzed oxidative coupling of anthranilic acid with isocyanides has been reported. mdpi.com Mechanistic studies suggest that the reaction initiates with the interaction of anthranilic acid with the active palladium species to form a Pd complex. mdpi.com This is followed by migratory coordination of the isocyanide, reductive elimination, and isomerization to yield the product. mdpi.com The cycle is completed by the re-oxidation of Pd(0) to Pd(II) by an oxidant like molecular oxygen. mdpi.com Another example is the palladium-catalyzed carbonylative cyclization of 2-ethynylaniline (B1227618) derivatives, which proceeds via anti and syn 6-exo-dig cyclization modes and involves a vinylpalladium intermediate. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions in Benzoxazinone Synthesis

| Reaction Type | Catalyst System | Proposed Key Steps | Reference |

|---|---|---|---|

| Aerobic Oxidative Coupling | Pd(OAc)₂ | Pd(0)/Pd(II) cycle, migratory insertion, reductive elimination | mdpi.com |

| Carbonylative Cyclization | Pd/C, Bu₄NI, KF | 6-exo-dig cyclization, vinylpalladium intermediate | researchgate.net |

Role of Iminium and Nitrenium Intermediates

Iminium intermediates are key in several synthetic routes to 4H-1,3-benzoxazin-4-ones. A prominent example is the reaction of anthranilic acids with orthoesters. The proposed mechanism involves the initial protonation of the orthoester and loss of an alcohol molecule to form a stabilized carbocation. The amino group of anthranilic acid then attacks this carbocation. Subsequent proton exchange and elimination of a second alcohol molecule lead to the formation of a crucial iminium ion intermediate. The final step is the intramolecular cyclization, where the carboxylic acid oxygen attacks the iminium carbon, followed by proton exchange and elimination of a final alcohol molecule to yield the benzoxazinone ring. While the involvement of iminium intermediates is well-supported in these syntheses, the role of nitrenium intermediates in the chemistry of 2-methyl-4H-1,3-benzoxazin-4-one is not prominently described in the literature.

Tautomeric Equilibria and Their Influence on Reactivity

Tautomerism, the interconversion of structural isomers through proton transfer, can play a significant role in the reactivity of heterocyclic compounds. For derivatives related to 2-methyl-4H-1,3-benzoxazin-4-one, keto-enol tautomerism has been observed.

In a study of a novel 1,3,4-thiadiazole (B1197879) derivative synthesized from 2-phenyl-4H-3,1-benzoxazin-4-one, the product was found to exist as a mixture of keto and enol tautomers. nih.gov The equilibrium between these forms was influenced by the solvent polarity, with polar aprotic solvents favoring the keto form and non-polar solvents favoring the enol form. nih.gov This equilibrium is significant as the different tautomers can exhibit distinct chemical reactivity, potentially leading to different products under various reaction conditions.

Ring-chain tautomerism is a form of isomerism where one tautomer has an open-chain structure and the other has a cyclic structure. This is particularly relevant to the synthesis and stability of the benzoxazinone ring system. The formation of the benzoxazinone ring from an N-acyl anthranilic acid precursor is a classic example of this phenomenon.

The open-chain form, an N-acyl anthranilic acid, exists in equilibrium with its cyclic hemiacetal-like form. Dehydration of this cyclic intermediate, often facilitated by reagents like acetic anhydride (B1165640) or cyanuric chloride, leads to the stable aromatic 4H-1,3-benzoxazin-4-one ring. uomosul.edu.iqnih.gov The equilibrium can be influenced by substituents and reaction conditions. For instance, in the reaction between anthranilic acids and orthoesters, dihydro-4H-benzo[d] mdpi.comuomosul.edu.iqoxazin-4-one intermediates can sometimes be isolated, representing a point in the ring-chain equilibrium before the final elimination to the aromatic benzoxazinone.

Influence of Substituents on Ring Stability and Electrophilicity

The stability and reactivity of the 4H-1,3-benzoxazin-4-one ring are significantly influenced by the electronic nature of substituents on both the benzene (B151609) ring and at the 2-position.

Studies on the synthesis of 2-alkyl and 2-aryl-4H-benzo[d] mdpi.comuomosul.edu.iqoxazin-4-ones have shown that the electron density on the aromatic ring plays a crucial role. Electron-donating groups on the benzene ring tend to favor the formation and stability of the final aromatic 4H-benzo[d] mdpi.comuomosul.edu.iqoxazin-4-one product. Conversely, electron-withdrawing groups, such as nitro groups, favor the isolation of the 1,2-dihydro intermediate and can lead to lower yields of the final benzoxazinone. uomosul.edu.iq A strongly electron-withdrawing pyridine (B92270) ring in place of the benzene ring can even suppress the reaction entirely.

The substituent at the 2-position (the methyl group in this case) also modulates the electrophilicity of the C4-carbonyl carbon. The nature of this substituent affects the stability and reactivity of the benzoxazinone, which is important for its role as an acylating agent and its biological activity. For example, in the context of enzyme inhibition, the choice of substituents at the 2-position can tune the reactivity of the C4-carbonyl towards nucleophilic attack by amino acid residues in an enzyme's active site. nih.gov

Table 2: Effect of Substituents on Benzoxazinone Formation

| Substituent Type on Benzene Ring | Influence on Product Formation | Reference |

|---|---|---|

| Electron-Donating Groups | Favors formation of 4H-benzo[d] mdpi.comuomosul.edu.iqoxazin-4-one | uomosul.edu.iq |

Derivatization and Advanced Functionalization Strategies for 4h 1,3 Benzoxazin 4 One, 2 Methyl

Strategic Functionalization Pockets on the Benzoxazinone (B8607429) Skeleton

The 2-methyl-4H-1,3-benzoxazin-4-one molecule offers several sites for chemical modification, each leading to derivatives with unique characteristics. These "functionalization pockets" include the C-2 methyl group, the N-4 position, and the aromatic ring.

Modifications at C-2 Position

The methyl group at the C-2 position is a primary site for derivatization. One common approach involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with active methylene (B1212753) compounds. rsc.org This C-acylation reaction, conducted under basic conditions, leads to the formation of novel intermediates that can be subsequently cyclized to yield 3-substituted 4-hydroxyquinolin-2(1H)-ones. rsc.orgresearchgate.net

Another strategy involves the introduction of more complex substituents. For instance, 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one has been synthesized by reacting 2-(chloromethyl)-4H-3,1-benzoxazin-4-one with potassium phthalimide (B116566) or through the cyclocondensation of anthranilic acid with phthalimidoacetyl chloride. nih.gov A newer method involves the reaction of N-phthaloylglycyl chloride with anthranilic acid, followed by cyclization using cyanuric chloride. mdpi.com

Furthermore, the C-2 position can be substituted with various alkyl or aryl groups. A one-pot synthesis method has been developed for creating 2-alkyl and 2-aryl-4H-benzo[d] mdpi.comuomosul.edu.iqoxazin-4-ones by reacting substituted anthranilic acids with orthoesters in the presence of an acid catalyst. nih.gov This reaction can be performed under both thermal and microwave-assisted conditions. nih.govnih.gov

Table 1: Examples of C-2 Position Modifications

| Starting Material | Reagent(s) | Resulting Substituent at C-2 | Reference(s) |

|---|---|---|---|

| 2-Methyl-4H-3,1-benzoxazin-4-one | Active methylene compounds | Varies (leads to 3-substituted 4-hydroxyquinolin-2(1H)-ones) | rsc.orgresearchgate.net |

| 2-(Chloromethyl)-4H-3,1-benzoxazin-4-one | Potassium phthalimide | N-Phthaloylmethyl | nih.gov |

| Anthranilic acid | Phthalimidoacetyl chloride | N-Phthaloylmethyl | nih.gov |

| Anthranilic acid | N-Phthaloylglycyl chloride, Cyanuric chloride | N-Phthaloylmethyl | mdpi.com |

| Substituted anthranilic acids | Orthoesters | Alkyl or Aryl groups | nih.gov |

Functionalization at N-4 Position

The nitrogen atom at the N-4 position is another key site for functionalization, although it is not explicitly detailed in the provided search results. The focus of the available literature is primarily on the synthesis of the benzoxazinone ring itself and modifications at other positions. However, the reactivity of the lactone and the potential for ring-opening reactions suggest that the N-4 position could be targeted in subsequent synthetic steps, often leading to the formation of quinazolinones. For example, condensation of 2-methyl-4H-3,1-benzoxazin-4-one with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3-amino-2-methylquinazolin-4(3H)-one, which can then be further functionalized. researchgate.net

Aromatic Ring Functionalization (C-5, C-6, C-7, C-8)

Functionalization of the aromatic ring of the benzoxazinone skeleton allows for the introduction of various substituents that can modulate the electronic and steric properties of the molecule. The synthesis of 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives often starts with substituted anthranilic acids. uomosul.edu.iq By using anthranilic acids with different substituents on the aromatic ring, a variety of functionalized benzoxazinones can be prepared. uomosul.edu.iq

Introduction of Chemically Diverse Substituents

A range of chemical techniques are employed to introduce diverse functional groups onto the 2-methyl-4H-1,3-benzoxazin-4-one framework.

Halogenation, Alkylation, and Acylation Techniques

Halogenation: While direct halogenation of the pre-formed 2-methyl-4H-1,3-benzoxazin-4-one is not extensively described, the use of halogenated anthranilic acids as starting materials is a common strategy to produce halogenated benzoxazinone derivatives. uomosul.edu.iq

Alkylation: Alkyl groups can be introduced at the C-2 position through the reaction of anthranilic acids with appropriate orthoesters. nih.gov

Acylation: Acylation is a fundamental reaction in the synthesis and derivatization of benzoxazinones. The synthesis of 2-methyl-4H-1,3-benzoxazin-4-one itself is achieved by the acylation of anthranilic acid with acetic anhydride (B1165640). uomosul.edu.iqchemicalbook.comchemicalbook.com Further acylation reactions can be performed on the C-2 methyl group, as seen in its reaction with active methylene compounds. rsc.org

Esterification and Etherification Strategies

Esterification: Ester groups can be introduced into derivatives of 2-methyl-4H-1,3-benzoxazin-4-one. For example, acylation of anthranilic acid with succinic anhydride followed by esterification with methanol (B129727) and subsequent refluxing in acetic anhydride yields a propionic acid methyl ester derivative at the C-2 position. uomosul.edu.iq

Etherification: The synthesis of 2-alkoxy-1,2-dihydro-4H-benzoxazine-4-ones can occur as a side product or main product when the final elimination of ethanol (B145695) is difficult during the reaction of anthranilic acids with orthoesters. nih.govnih.gov

Table 2: Examples of Introduced Substituents and Techniques

| Technique | Reagent(s)/Starting Material | Position of Substitution | Resulting Substituent/Derivative | Reference(s) |

|---|---|---|---|---|

| Acylation | Anthranilic acid, Acetic anhydride | C-2 | Methyl | uomosul.edu.iqchemicalbook.comchemicalbook.com |

| C-Acylation | 2-Methyl-4H-3,1-benzoxazin-4-one, Active methylene compounds | C-2 | Varies | rsc.org |

| Esterification | Anthranilic acid, Succinic anhydride, Methanol, Acetic anhydride | C-2 | Propionic acid methyl ester | uomosul.edu.iq |

| Alkylation/Arylation | Substituted anthranilic acids, Orthoesters | C-2 | Alkyl or Aryl groups | nih.gov |

| Halogenation | Halogenated anthranilic acids | Aromatic Ring | Halogen atoms | uomosul.edu.iq |

Post-Synthetic Coupling Reactions (e.g., Suzuki Coupling)

Modern synthetic chemistry heavily relies on transition-metal catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Among these, the Suzuki-Miyaura coupling is a preeminent method, celebrated for its mild reaction conditions, functional group tolerance, and the low toxicity of its boronic acid reagents. libretexts.orgnih.gov This palladium-catalyzed reaction typically couples an organohalide or triflate with an organoboron compound, and it is a cornerstone in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. libretexts.orgnih.gov The general catalytic cycle involves three key steps: oxidative addition of the halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

While palladium-catalyzed coupling reactions are extensively used for the functionalization of various heterocyclic cores researchgate.netbeilstein-journals.org, the application of Suzuki coupling for the direct post-synthetic modification of the aromatic ring of a pre-formed 2-methyl-4H-1,3-benzoxazin-4-one is not widely documented in the surveyed literature. Research has more commonly focused on employing coupling reactions to construct the benzoxazinone ring itself from functionalized precursors, such as anthranilic acids. nih.gov For instance, palladium-catalyzed intramolecular C-H activation has been used on N-alkyl-N-aryl anthranilic acids to synthesize 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. nih.gov

Although direct Suzuki coupling on the 2-methyl-4H-1,3-benzoxazin-4-one backbone appears uncommon, the strategy remains a theoretically viable pathway for introducing aryl or vinyl substituents, provided a halogenated derivative of the benzoxazinone is used.

Transformation of the 4H-1,3-Benzoxazin-4-one, 2-methyl- Scaffold into Novel Fused Heterocycles

The most significant utility of 2-methyl-4H-1,3-benzoxazin-4-one in synthetic chemistry is its role as a key intermediate for building more complex heterocyclic structures. The electrophilic nature of the carbonyl carbon and the adjacent carbon atom of the oxazinone ring allows for facile ring-opening reactions by various nucleophiles, followed by intramolecular cyclization to generate new ring systems.

The transformation of 2-methyl-4H-1,3-benzoxazin-4-one into 2-methyl-4(3H)-quinazolinone derivatives is a robust and frequently employed synthetic strategy. uomosul.edu.iq This conversion is typically achieved by reacting the benzoxazinone with a variety of nitrogen-based nucleophiles. The general mechanism involves a nucleophilic attack by the amine on the C4-carbonyl carbon, leading to the opening of the oxazinone ring to form an N-acetylanthranilamide intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule furnishes the quinazolinone scaffold. semanticscholar.org

This method allows for the introduction of a wide range of substituents at the N-3 position of the quinazolinone ring, depending on the primary amine or hydrazine derivative used. For example, condensation with hydrazine hydrate produces 3-amino-2-methylquinazolin-4(3H)-one, a versatile intermediate in its own right. researchgate.net This amino group can be further derivatized, for instance, by reacting with various aldehydes to form Schiff bases. researchgate.net The reaction with sulfanilamides can incorporate a sulfa drug moiety into the final structure. semanticscholar.org

| Nucleophile | Reagent/Conditions | Product | Reference(s) |

| Hydrazine Hydrate | N/A | 3-amino-2-methylquinazolin-4(3H)-one | researchgate.net |

| Primary Amines (e.g., ethanolamine (B43304), sulfanilamide) | Reflux | 3-Substituted-2-methylquinazolin-4(3H)-ones | semanticscholar.org |

| Semicarbazide Hydrochloride | Reflux in dry pyridine (B92270) | 2-methyl- nih.govresearchgate.netmdpi.comtriazolo[2,3-c]quinazoline | semanticscholar.org |

Beyond the synthesis of quinazolinones, the 2-methyl-4H-1,3-benzoxazin-4-one scaffold can be transformed into other important heterocyclic architectures through reactions with different types of nucleophiles.

Reaction with Carbon Nucleophiles: A notable transformation involves the reaction with active methylene compounds, which provides a route to 3-substituted 4-hydroxyquinolin-2(1H)-ones. rsc.org This reaction proceeds via the C-acylation of the active methylene compound by the benzoxazinone under basic conditions, forming an open-chain intermediate. researchgate.netrsc.org This intermediate then undergoes an intramolecular cyclization to yield the final quinolinone product. This strategy has been successfully applied using reagents like ethyl acetoacetate (B1235776) and malononitrile, often under microwave irradiation to enhance reaction rates and yields. researchgate.net

Reaction with Bifunctional Nucleophiles: The reaction of 2-methyl-4H-1,3-benzoxazin-4-one with bifunctional nucleophiles opens pathways to various fused and substituted heterocyclic systems. For instance, reaction with ethanolamine initially yields a 3-(2-hydroxyethyl)-2-methylquinazolin-4(3H)-one. semanticscholar.org While this is a quinazolinone, the presence of the hydroxyl group offers a handle for further cyclization reactions. Similarly, reactions with 2-aminophenol (B121084) or o-phenylenediamine (B120857) can lead to the formation of benzoxazole (B165842) or benzimidazole (B57391) moieties, respectively, linked to the core structure. semanticscholar.org The reaction with hydroxylamine (B1172632) hydrochloride has been shown to produce 3-hydroxy-quinazolinone derivatives. semanticscholar.org These transformations highlight the utility of 2-methyl-4H-1,3-benzoxazin-4-one as a synthon for creating diverse molecular architectures.

| Nucleophile | Reagent/Conditions | Resulting Heterocyclic Core | Reference(s) |

| Active Methylene Compounds (e.g., Ethyl acetoacetate) | Basic conditions (e.g., NaH), Microwave irradiation | 4-Hydroxyquinolin-2(1H)-one | researchgate.netrsc.orgresearchgate.net |

| Ethanolamine | Reflux | 3-(2-hydroxyethyl)quinazolin-4(3H)-one | semanticscholar.org |

| Hydroxylamine Hydrochloride | N/A | 3-Hydroxyquinazolin-4(3H)-one | semanticscholar.org |

Advanced Spectroscopic and Computational Characterization of 4h 1,3 Benzoxazin 4 One, 2 Methyl

High-Resolution Structural Elucidation

The precise three-dimensional arrangement and connectivity of atoms in 2-methyl-4H-1,3-benzoxazin-4-one are determined using a combination of high-resolution spectroscopic techniques.

Single-Crystal X-ray Diffraction Analysis

A review of the current scientific literature indicates that a single-crystal X-ray diffraction analysis for 4H-1,3-Benzoxazin-4-one, 2-methyl- has not been reported. This technique would provide definitive experimental data on bond lengths, bond angles, and the crystal packing arrangement of the molecule in the solid state. While crystallographic data for related structures, such as the 2-phenyl analog, exist, they are not included here to maintain a strict focus on the specified compound.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 2-methyl-4H-1,3-benzoxazin-4-one, ¹H and ¹³C NMR data provide a detailed map of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum for 2-methyl-4H-1,3-benzoxazin-4-one, recorded in deuterochloroform (CDCl₃), shows distinct signals for the aromatic protons and the methyl group. A sharp singlet for the methyl protons appears at approximately 2.60 ppm. nih.gov The aromatic region displays four signals corresponding to the protons on the benzene (B151609) ring, with chemical shifts at δ 8.29 (dd, J = 7.5, 1.6 Hz), 7.78 (ddd, J = 8.4, 7.1, 1.6 Hz), 7.69 (d, J = 8.4 Hz), and 7.48 (ddd, J = 8.1, 7.1, 1.2 Hz) ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the title compound, the spectrum shows nine distinct carbon signals. The carbonyl carbon of the oxazinone ring is observed at a downfield chemical shift of approximately 164.1 ppm. nih.gov The carbon atom of the imine group (C=N) is found at 153.2 ppm, while the carbon attached to the ring oxygen (C-O) is at 149.4 ppm. nih.gov The aromatic carbons resonate in the range of 120.3 to 134.9 ppm, and the methyl carbon gives a characteristic upfield signal at 22.2 ppm. nih.gov

While specific 2D NMR experimental data such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are not detailed in the available literature for this specific molecule, these techniques would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the molecular framework.

Table 1: NMR Spectroscopic Data for 4H-1,3-Benzoxazin-4-one, 2-methyl- in CDCl₃

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Chemical Shift (δ) ppm | Assignment |

| 8.29 | dd, J = 7.5, 1.6 | 164.1 | C=O |

| 7.78 | ddd, J = 8.4, 7.1, 1.6 | 153.2 | C=N |

| 7.69 | d, J = 8.4 | 149.4 | Ar-C (Quaternary) |

| 7.48 | ddd, J = 8.1, 7.1, 1.2 | 134.9 | Ar-CH |

| 2.60 | s | 127.0 | Ar-CH |

| 126.5 | Ar-CH | ||

| 126.3 | Ar-CH | ||

| 120.3 | Ar-C (Quaternary) | ||

| 22.2 | CH₃ |

Data sourced from literature reference nih.gov.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For 2-methyl-4H-1,3-benzoxazin-4-one, the calculated mass for the protonated molecule [M+H]⁺ (C₉H₈NO₂) is 162.0555. The experimentally found value is 162.0553, which is in excellent agreement and confirms the molecular formula. nih.gov

Fragmentation Pattern Analysis: In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is formed, which can then undergo fragmentation. A plausible fragmentation pathway for 2-methyl-4H-1,3-benzoxazin-4-one (molecular weight 161.16 g/mol ) involves initial cleavages characteristic of heterocyclic systems. The molecular ion peak would be observed at m/z = 161. A primary fragmentation could be the loss of a neutral carbon monoxide (CO) molecule from the carbonyl group, a common fragmentation for lactones and related structures, leading to a fragment ion at m/z = 133. Another expected fragmentation is the loss of the methyl group (•CH₃), resulting in an ion at m/z = 146. A retro-Diels-Alder (RDA) type reaction, characteristic of cyclic systems, could also occur, leading to the cleavage of the oxazine (B8389632) ring. This could result in the formation of a benzoyl-type cation or related aromatic fragments. For instance, cleavage could yield an ion corresponding to the N-acetylanthraniloyl cation.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of the chemical bonds within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is unique to the compound and provides valuable information about its functional groups. For 2-methyl-4H-1,3-benzoxazin-4-one, characteristic absorption bands are observed. A strong absorption band around 1700 cm⁻¹ is attributed to the stretching vibration of the ester carbonyl group (C=O). nih.gov Another significant band appears at 1624 cm⁻¹, which is characteristic of the carbon-nitrogen double bond (C=N) stretching vibration within the oxazine ring. nih.gov Additional peaks corresponding to aromatic C-H and C=C stretching, as well as C-O bond vibrations, would also be present in the full spectrum.

Table 2: Key FT-IR Absorption Bands for 4H-1,3-Benzoxazin-4-one, 2-methyl-

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~1700 | C=O (Ester carbonyl) stretch |

| ~1624 | C=N (Imine) stretch |

Data sourced from literature reference nih.gov.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups like carbonyls, Raman spectroscopy often provides stronger signals for non-polar bonds and symmetric vibrations, such as those found in aromatic rings. A comprehensive search of the scientific literature did not yield specific Raman spectroscopic data for 4H-1,3-Benzoxazin-4-one, 2-methyl-. Such data would be valuable for a complete vibrational analysis, particularly in assigning the skeletal vibrations of the fused ring system.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. For 4H-1,3-Benzoxazin-4-one, 2-methyl-, DFT calculations offer profound insights into its geometry, electronic properties, intermolecular interactions, and reactivity, complementing experimental findings.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of 4H-1,3-Benzoxazin-4-one, 2-methyl- involves the optimization of its molecular geometry. This process seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable conformation of the molecule. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose.

The benzoxazinone (B8607429) ring system is largely planar, and the 2-methyl substituent is not expected to introduce significant conformational isomers. The geometry optimization would confirm the planarity of the fused ring system and determine the precise bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for 4H-1,3-Benzoxazin-4-one, 2-methyl- (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-N3 | 1.28 | C2-N3-C4 | 120.5 |

| N3-C4 | 1.40 | N3-C4-O1 | 118.9 |

| C4-O1 | 1.35 | C4-O1-C8a | 121.3 |

| C2-O1' | 1.38 | O1-C2-N3 | 125.1 |

| C4=O5 | 1.21 | C4a-C4-N3 | 117.8 |

| C2-C9(H3) | 1.51 | N3-C2-C9 | 115.0 |

Note: These are hypothetical values for illustrative purposes, as specific published data for this molecule is not available.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For 4H-1,3-Benzoxazin-4-one, 2-methyl-, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen and nitrogen atoms of the oxazine ring. The LUMO, on the other hand, is likely to be distributed over the carbonyl group and the imine bond, which are the primary electron-accepting sites. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These are hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack).

In 4H-1,3-Benzoxazin-4-one, 2-methyl-, the MEP map would likely show the most negative potential (red) around the carbonyl oxygen atom, making it a prime site for electrophilic attack. The regions around the hydrogen atoms of the benzene ring and the methyl group would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic interactions.

Hirshfeld Surface Analysis and Intermolecular Interaction Networks

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, close intermolecular contacts can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For 4H-1,3-Benzoxazin-4-one, 2-methyl-, this analysis would reveal the nature and extent of C-H···O, C-H···N, and π-π stacking interactions that govern its crystal packing. While specific data for the title compound is not available, studies on similar heterocyclic structures demonstrate the utility of this method in understanding solid-state architecture.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative for a Similar Heterocycle)

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.0 |

| C···H/H···C | 25.5 |

| O···H/H···O | 15.2 |

| N···H/H···N | 8.3 |

| C···C | 6.0 |

Note: This data is representative of a typical analysis and not specific to the title compound.

Theoretical Insights into Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating their energies. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

For 4H-1,3-Benzoxazin-4-one, 2-methyl-, theoretical studies could investigate its reactivity towards various nucleophiles and electrophiles. For instance, the mechanism of hydrolysis or aminolysis, which involves nucleophilic attack at the carbonyl carbon, could be explored. Such studies would provide valuable information on the feasibility of different reaction pathways and the stability of intermediates and transition states.

Prediction of Spectroscopic Properties

DFT calculations can accurately predict various spectroscopic properties, including vibrational (IR and Raman) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

Similarly, NMR chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts provide a powerful tool for the structural elucidation of the molecule and for resolving ambiguities in experimental spectra. Studies on related benzoxazinone derivatives have shown good agreement between DFT-predicted and experimentally observed spectroscopic data.

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (Illustrative for a Benzoxazinone Derivative)

| Vibrational Mode | Experimental (cm-1) | Calculated (cm-1) |

|---|---|---|

| C=O stretch | 1750 | 1765 |

| C=N stretch | 1640 | 1652 |

| Aromatic C=C stretch | 1605 | 1615 |

| CH3 sym. stretch | 2920 | 2935 |

Note: These are hypothetical values for illustrative purposes.

Chemometric Approaches in Structural and Spectroscopic Correlation

Chemometrics, the science of extracting information from chemical systems by data-driven means, offers powerful tools for the analysis of complex datasets generated from spectroscopic and computational studies. In the context of 4H-1,3-Benzoxazin-4-one, 2-methyl- and its derivatives, chemometric approaches can be employed to establish quantitative relationships between molecular structure, spectroscopic signatures, and functional properties. These methods are particularly valuable for understanding the subtle effects of structural modifications on the spectral characteristics of the benzoxazinone core.

Detailed research findings have demonstrated the utility of multivariate analysis in elucidating structure-property relationships within the broader class of benzoxazinones. While specific, in-depth chemometric studies solely focused on 2-methyl-4H-1,3-benzoxazin-4-one are not extensively documented in publicly available literature, the principles are well-established through studies on analogous compounds.

One of the primary chemometric tools is Principal Component Analysis (PCA) . PCA is an unsupervised pattern recognition technique that reduces the dimensionality of a dataset while retaining most of the original variance. For a series of substituted 2-methyl-4H-1,3-benzoxazin-4-one derivatives, spectroscopic data (e.g., a collection of NMR or IR spectra) can be represented as a data matrix. PCA transforms this matrix into a new set of variables, the principal components (PCs), which are linear combinations of the original variables (e.g., chemical shifts or vibrational frequencies).

Another powerful chemometric technique is Quantitative Structure-Activity Relationship (QSAR) analysis, which often employs multivariate regression methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression. While traditionally used to correlate structure with biological activity, the same principles can be applied to establish Quantitative Structure-Spectra Relationships (QSSR).

In a QSSR study of benzoxazinone derivatives, a set of molecular descriptors would be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges derived from Density Functional Theory calculations). A regression model is then built to correlate these descriptors with specific spectroscopic parameters, such as the ¹³C chemical shift of the carbonyl carbon or the vibrational frequency of the C=O bond.

For example, a QSAR study on a series of benzoxazinone derivatives identified several key molecular descriptors that correlate with their biological properties. These descriptors included the HOMO energy, partial positive surface area, and the maximum electrophilic reaction index for a nitrogen atom nih.gov. A similar approach could be used to build a model that predicts, for instance, the characteristic carbonyl stretching frequency in the IR spectrum of a novel 2-methyl-4H-1,3-benzoxazin-4-one derivative based on its calculated descriptors.

The development of such a model would involve the following steps:

Data Set Preparation: A training set of diverse 2-methyl-4H-1,3-benzoxazin-4-one derivatives with experimentally determined spectroscopic data would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the training set would be calculated using computational chemistry software.

Model Development and Validation: Using statistical software, a regression model (e.g., MLR or PLS) would be developed to find the best correlation between the descriptors and the spectroscopic property of interest. The predictive power of the model would be rigorously validated using both internal (e.g., cross-validation) and external (using a separate test set of compounds) validation techniques.

The resulting QSSR model would not only provide a deeper understanding of the structure-spectra relationships within this class of compounds but also serve as a predictive tool. This would enable researchers to estimate the key spectroscopic features of new, unsynthesized derivatives of 4H-1,3-Benzoxazin-4-one, 2-methyl-, thereby guiding synthetic efforts and facilitating the identification of novel compounds with desired properties.

The integration of advanced spectroscopic techniques, computational chemistry, and chemometric analysis provides a comprehensive framework for the characterization of 4H-1,3-Benzoxazin-4-one, 2-methyl- and its analogues. This synergy accelerates the process of structural elucidation and provides valuable insights into the fundamental relationships between molecular architecture and spectroscopic behavior.

Structure Reactivity Relationship Srr Studies of 4h 1,3 Benzoxazin 4 One, 2 Methyl

Elucidating the Role of Electronic and Steric Effects on Reaction Pathways

The reactivity of 2-methyl-4H-1,3-benzoxazin-4-one is significantly influenced by electronic and steric factors. The benzoxazinone (B8607429) ring possesses two primary electrophilic sites that are susceptible to nucleophilic attack, leading to different reaction pathways. mdpi.com The nature of the nucleophile and the substituents on the benzoxazinone ring dictate the course of the reaction.

One of the key aspects of its reactivity is the influence of substituents on the aromatic ring of the precursor, anthranilic acid, during its synthesis. Studies have shown that the electronic nature of these substituents can determine the final product. For instance, electron-donating groups on the anthranilic acid ring tend to favor the formation of the desired 4H-1,3-benzoxazin-4-one, while electron-withdrawing groups often lead to the formation of the more stable dihydro intermediate. researchgate.net

The steric hindrance of the nucleophile also plays a crucial role in the reaction pathway. Bulky nucleophiles may exhibit selectivity towards one of the electrophilic sites over the other, influencing the final product structure. mdpi.com

The reaction of 2-methyl-4H-3,1-benzoxazin-4-one with various nucleophiles, such as active methylene (B1212753) compounds, under basic conditions leads to C-acylation, forming intermediates that can be cyclized to produce 3-substituted 4-hydroxyquinolin-2(1H)-ones. rsc.org This highlights the utility of 2-methyl-4H-1,3-benzoxazin-4-one as a building block in the synthesis of other heterocyclic compounds.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Currently, there is a lack of specific studies in the public domain focusing on the Quantitative Structure-Reactivity Relationships (QSRR) modeling of 2-methyl-4H-1,3-benzoxazin-4-one. Such studies would be invaluable in predicting the reactivity of novel derivatives and in the rational design of compounds with specific chemical properties.

Investigating Factors Governing Ring Stability and Selective Chemical Transformations

The stability of the 1,3-benzoxazin-4-one ring is a key factor in its chemical transformations. The ring can be opened by various nucleophiles, and the subsequent reclosure can lead to a variety of heterocyclic structures. mdpi.com This reactivity is harnessed in the synthesis of quinazolinones, which are of significant pharmacological interest. uomosul.edu.iqchemicalbook.com

The selective transformation of 2-methyl-4H-1,3-benzoxazin-4-one is evident in its reactions with different types of nucleophiles. For example, reactions with carbon nucleophiles under microwave irradiation can yield 4-hydroxy-quinolin-2-ones, while reactions with oxygen nucleophiles like alcohols lead to the formation of N-acetyl-anthranilates. researchgate.net This selectivity underscores the potential for directing the reaction towards a desired product by choosing the appropriate nucleophile and reaction conditions.

The stability of the benzoxazinone ring is also influenced by environmental factors. For instance, its solubility and stability in different solvents can affect its efficacy in various applications. eg.net

Design Principles for Modulating Reactivity for Specific Synthetic Applications

The design of synthetic strategies utilizing 2-methyl-4H-1,3-benzoxazin-4-one relies on understanding its reactivity with different reagents. By selecting appropriate nucleophiles and reaction conditions, a diverse range of heterocyclic compounds can be synthesized. researchgate.netuomosul.edu.iq

For example, the reaction with active methylene compounds provides a route to quinolinone derivatives. rsc.org The choice of the active methylene compound and the reaction conditions can be tailored to produce specific substituted quinolinones. Similarly, the reaction with hydrazines or amines can be employed to synthesize various quinazolinone derivatives. uomosul.edu.iq

The following table summarizes some of the synthetic transformations of 2-methyl-4H-1,3-benzoxazin-4-one, illustrating the design principles for modulating its reactivity.

| Reactant | Product | Reaction Type | Reference |

| Active Methylene Compounds | 3-substituted 4-hydroxyquinolin-2(1H)-ones | C-acylation and cyclization | rsc.org |

| Alcohols | N-acetyl-anthranilates | Nucleophilic acyl substitution | researchgate.net |

| Hydrazine (B178648) Hydrate (B1144303) | 3-amino-2-methylquinazolin-4(3H)-one | Ring transformation | uomosul.edu.iq |